3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.: 1551814-44-8
VCID: VC2967070
InChI: InChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-4,10H,5-7,14H2
SMILES: C1CC2=NN=C(N2CC1N)C3=CC=C(C=C3)F
Molecular Formula: C12H13FN4
Molecular Weight: 232.26 g/mol

3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

CAS No.: 1551814-44-8

Cat. No.: VC2967070

Molecular Formula: C12H13FN4

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine - 1551814-44-8

Specification

CAS No. 1551814-44-8
Molecular Formula C12H13FN4
Molecular Weight 232.26 g/mol
IUPAC Name 3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Standard InChI InChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-4,10H,5-7,14H2
Standard InChI Key DKKLHJPVCAKOMY-UHFFFAOYSA-N
SMILES C1CC2=NN=C(N2CC1N)C3=CC=C(C=C3)F
Canonical SMILES C1CC2=NN=C(N2CC1N)C3=CC=C(C=C3)F

Introduction

3-(4-fluorophenyl)-5H,6H,7H,8H-124triazolo[4,3-a]pyridin-6-amine is a complex organic compound with a molecular formula of C12H13FN4 and a molecular weight of 232.26 g/mol . It is identified by the CAS number 1551814-44-8 and is also known as 3-(4-fluorophenyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridin-6-amine .

Synthesis and Preparation

While specific synthesis methods for 3-(4-fluorophenyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridin-6-amine are not detailed in the available literature, compounds with similar structures often involve reactions between appropriate precursors, such as hydrazines and pyridine derivatives, under various conditions. The synthesis of related triazolopyridines typically involves catalyst-free and additive-free methods, which are eco-friendly and efficient.

Biological and Pharmacological Activities

Although specific biological activities of 3-(4-fluorophenyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridin-6-amine are not extensively documented, compounds within the triazolopyridine class are known for their diverse biological properties. These include anticancer, antiviral, and enzyme inhibition activities, depending on the specific structure and functional groups present.

Research Findings and Future Directions

Given the limited specific research on 3-(4-fluorophenyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridin-6-amine, further studies are needed to explore its potential applications in medicinal chemistry. The compound's unique structure suggests it could be a valuable candidate for investigating various biological activities, similar to other triazolopyridines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator